5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and silylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3-(trimethylsilyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,6-dimethoxypyridine: Lacks the trimethylsilyl group, affecting its stability and reactivity.
3-Bromo-2,6-dimethoxy-5-(trimethylsilyl)pyridine: Similar structure but different positioning of functional groups
Uniqueness
5-Bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine is unique due to the presence of both the bromine atom and the trimethylsilyl group, which confer specific reactivity and stability properties. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
(5-bromo-2,6-dimethoxypyridin-3-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2Si/c1-13-9-7(11)6-8(15(3,4)5)10(12-9)14-2/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHBYMJPVHJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)[Si](C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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